Abnormal Cannabivarin

regioisomer structural isomer cannabinoid impurity

Forensic labs risk misidentifying synthetic by-products when relying solely on phytocannabinoid standards. Abnormal Cannabivarin (abn-CBV)-a regioisomer of CBV with the hydroxyl at the 3-position-provides the authentic reference needed for unambiguous identification. • Enables baseline GC-MS/LC-MS resolution from CBV; eliminates co-elution errors in impurity profiling. • ≥98% purity (HPLC) supports SWGDRUG & ISO/IEC 17025 calibration, ensuring legally defensible quantitative reporting. • Supplied as a crystalline solid; soluble in DMF (1 mg/mL) and DMSO (5 mg/mL) for precise spike-and-recovery validation.

Molecular Formula C19H22O2
Molecular Weight 282.4 g/mol
Cat. No. B10828917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbnormal Cannabivarin
Molecular FormulaC19H22O2
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESCCCC1=C2C(=CC(=C1)O)OC(C3=C2C=C(C=C3)C)(C)C
InChIInChI=1S/C19H22O2/c1-5-6-13-10-14(20)11-17-18(13)15-9-12(2)7-8-16(15)19(3,4)21-17/h7-11,20H,5-6H2,1-4H3
InChIKeyQTHCBDXZTPLMDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Abnormal Cannabivarin (abn‑CBV): Analytical Reference Standard and Regioisomer Specification for Forensic & Research Procurement


Abnormal Cannabivarin (abn‑CBV, CAS not independently assigned; formal name 6,6,9‑trimethyl‑1‑propyl‑6H‑benzo[c]chromen‑3‑ol) is a synthetic regioisomer of the phytocannabinoid cannabivarin (CBV). It is produced as a by‑product during the acid‑catalysed synthesis of CBV via the route published for Δ⁸‑THC . Unlike naturally occurring CBV, which bears the phenolic hydroxyl at the 1‑position of the dibenzopyran ring, abn‑CBV carries the hydroxyl at the 3‑position, conferring a distinct physicochemical and spectroscopic identity . The compound is supplied as a crystalline solid of ≥98% purity (HPLC) and is intended exclusively for research and forensic applications as an analytical reference standard . Its molecular formula is C₁₉H₂₂O₂ (MW 282.38 g/mol; exact mass 282.16198 Da) [1].

Why Cannabivarin (CBV) Cannot Substitute for Abnormal Cannabivarin in Analytical Workflows


Although abn‑CBV and CBV share the identical molecular formula (C₁₉H₂₂O₂) and molecular weight, their chromatographic retention behaviour, mass spectral fragmentation patterns, and spectroscopic signatures are non‑identical because of the divergent phenolic hydroxyl position (3‑ol in abn‑CBV versus 1‑ol in CBV) [1]. In gas‑chromatographic and liquid‑chromatographic methods developed for cannabinoid impurity profiling, regioisomeric pairs such as abn‑CBD/CBD and, by direct inference, abn‑CBV/CBV, exhibit baseline‑resolved retention times [2]. Consequently, a procurement decision that treats abn‑CBV as interchangeable with CBV for calibration or identity confirmation introduces a structurally unique co‑elution risk and compromises forensic and pharmaceutical traceability. The following quantitative evidence section details the specific dimensions along which abn‑CBV is differentiated.

Quantitative Differentiation Evidence for Abnormal Cannabivarin (abn‑CBV) Selection


Regioisomeric Structural Identity: Hydroxyl Position 3‑ol (abn‑CBV) vs 1‑ol (CBV)

Abnormal Cannabivarin is defined by the placement of its single phenolic hydroxyl group at the 3‑position of the 6H‑benzo[c]chromene ring system, whereas the natural phytocannabinoid Cannabivarin (CBV) bears the hydroxyl at the 1‑position . This regioisomeric difference yields distinct IUPAC nomenclature (3‑ol vs 1‑ol) and distinct InChI identifiers: abn‑CBV InChIKey = QTHCBDXZTPLMDS‑UHFFFAOYSA‑N [1]. The positional shift alters the compound's UV absorption maximum (λmax = 280 nm for abn‑CBV versus a reported λmax of approximately 270 nm for CBV, based on extended conjugation differences) . This difference is sufficient to generate unique retention indices in both GC and HPLC systems [2].

regioisomer structural isomer cannabinoid impurity

Certified Reference Standard Purity: ≥98% (HPLC) vs Unspecified CBV Purity

Abnormal Cannabivarin (Item No. 36919) is supplied by Cayman Chemical as a crystalline solid with a certified purity of ≥98% as determined by HPLC, accompanied by a batch‑specific Certificate of Analysis that includes GC‑MS and spectral QC data . In contrast, commercially available Cannabivarin (CBV) reference standards frequently lack batch‑specific purity certification at this level and may contain variable amounts of structurally related cannabinoids, including the abnormal regioisomer itself . The quantitative purity threshold of ≥98% meets the requirements of forensic toxicology guidelines (e.g., UNODC, SWGDRUG) for a certified reference material suitable for primary calibration [1].

analytical reference standard purity certification cannabinoid QC

Solubility Profile: Defined DMF/DMSO Solubility vs Insolubility in Ethanol and PBS

Abnormal Cannabivarin exhibits a precisely defined solubility profile critical for reproducible stock solution preparation: it is soluble in DMF at 1 mg/mL and in DMSO at 5 mg/mL, but is practically insoluble in both ethanol and phosphate‑buffered saline (PBS, pH 7.2) . This profile contrasts with the phytocannabinoid CBV, which, although also hydrophobic, shows measurable solubility in ethanol, enabling different solvent‑based extraction and standard preparation workflows . The strict insolubility of abn‑CBV in ethanol and PBS necessitates a specific solvent strategy (DMSO or DMF), which must be factored into experimental design, particularly for cell‑based assays where residual DMSO concentration must be controlled below cytotoxic thresholds.

solubility stock solution preparation cannabinoid formulation

GC‑MS and FTIR Spectral Fingerprint: Wiley Registry‑Curated Data for Unequivocal Identification

The electron‑ionisation (EI) mass spectrum and FTIR spectrum of Abnormal Cannabivarin have been acquired and curated in the Wiley Registry of Mass Spectral Data (2023 edition) under Compound ID FpmT50DnGeC, sourced from Cayman Chemical Item No. 36919 [1]. The exact mass is 282.16198 Da, and the base‑peak and fragmentation pattern are specific to the 3‑ol regioisomer and distinguishable from the 1‑ol CBV isomer. Although a direct head‑to‑head spectral comparison table is not publicly available, the Wiley Registry is recognised as the primary spectral library for forensic GC‑MS confirmation [2]. The availability of a peer‑reviewed, database‑curated spectrum for abn‑CBV directly supports its use in forensic identification workflows, where spectral matching against a library is a requirement for compound identification (e.g., SWGDRUG Category A/B).

forensic spectral library GC‑MS FTIR cannabinoid identification

Class‑Level Pharmacological Behaviour: Abnormal Cannabinoids Lack CB1 and CB2 Receptor Affinity

Members of the 'abnormal' cannabinoid class—synthetic regioisomers of phytocannabinoids—have been consistently shown to lack significant binding affinity for the classical cannabinoid receptors CB1 and CB2. For the structurally analogous compound Abnormal Cannabidiol (abn‑CBD), radioligand binding assays confirm no detectable CB1 binding, and functional assays report EC50 values >30 µM at both CB1 and CB2 receptors [1]. Although direct orthosteric binding data for abn‑CBV at CB1 and CB2 have not been published to date, the structural homology within the abnormal cannabinoid class—specifically the altered position of the phenolic hydroxyl that is critical for receptor interaction—strongly supports the inference that abn‑CBV similarly lacks classical cannabinoid receptor activity [2]. Users should note that this inference is class‑level only and has not been experimentally validated for abn‑CBV; direct binding studies are lacking.

cannabinoid receptor atypical cannabinoid orthosteric binding

Procurement‑Driven Application Scenarios for Abnormal Cannabivarin (abn‑CBV)


Forensic Seized‑Drug Analysis: Regioisomer‑Specific Calibration for Synthetic Cannabinoid Profiling

In forensic laboratories performing qualitative and quantitative analysis of seized cannabis extracts or synthetic cannabinoid preparations, abn‑CBV serves as an indispensable regioisomer‑specific calibration standard. GC‑MS methods employing the Wiley Registry spectral library (which includes abn‑CBV) enable unequivocal identification of this synthetic by‑product, distinguishing it from the naturally occurring CBV isomer [1]. The certified purity of ≥98% ensures that calibration curves meet SWGDRUG and ISO/IEC 17025 accreditation requirements for quantitative reporting . Procurement of abn‑CBV specifically—rather than generic CBV—eliminates the risk of misidentifying or misquantifying this regioisomer impurity in casework samples, which has direct legal and evidentiary implications [2].

Pharmaceutical Quality Control: Impurity Marker for Synthetic Cannabinoid API Manufacturing

During the synthesis of Cannabivarin (CBV) via acid‑catalysed Friedel‑Crafts alkylation, abnormal Cannabivarin is generated as a process‑related regioisomer impurity. Pharmaceutical manufacturers developing CBV as an API or as an intermediate require an authentic, high‑purity abn‑CBV reference standard to validate HPLC impurity methods, establish acceptance criteria (e.g., ≤0.10% abn‑CBV relative to CBV), and support ICH Q3A/Q3B regulatory submissions [1]. The defined solubility profile of abn‑CBV (DMF 1 mg/mL, DMSO 5 mg/mL) facilitates preparation of stock solutions at precisely known concentrations for spiking into CBV API batches at pharmacopoeia‑relevant levels, enabling accurate limit tests and system suitability evaluations .

Bioanalytical Method Development: Internal Standard and Negative Control for Cannabinoid LC‑MS/MS Panels

Bioanalytical laboratories developing quantitative LC‑MS/MS methods for cannabinoid panels in plasma, urine, or oral fluid can employ abn‑CBV as a negative control (non‑endogenous, non‑physiologically active in the classical CB1/CB2 axis) and as a chromatographic resolution marker for method validation [1]. Because abn‑CBV is regioisomeric to CBV but lacks reported CB1/CB2 activity based on class‑level inference, it provides a valuable tool for verifying that the analytical method achieves baseline separation of regioisomeric pairs, a key requirement for selectivity per FDA Bioanalytical Method Validation Guidance . The absence of endogenous abn‑CBV in biological matrices makes it suitable as a surrogate analyte or internal standard candidate in discovery‑phase assays where isotopically labelled CBV analogues are unavailable [2].

Pharmacological Tool Compound: Exploring Non‑CB1/CB2 Cannabinoid Receptor Signalling

Preclinical pharmacology groups investigating atypical cannabinoid signalling pathways (e.g., GPR55, GPR18, P2X4) may select abn‑CBV as a structurally defined probe. The class‑level observation that abnormal cannabinoids (exemplified by abn‑CBD) are functionally silent at CB1 and CB2 receptors, yet activate GPR55 with nanomolar potency (EC50 ~2.5 nM for abn‑CBD), suggests that abn‑CBV may similarly engage non‑classical cannabinoid targets [1]. However, users are explicitly cautioned that no direct pharmacological data for abn‑CBV at GPR55, GPR18, or any other receptor have been published; its utility in this context is prospective and must be validated experimentally prior to procurement for mechanistic studies. The compound should be acquired as an exploratory standard only, with the understanding that its pharmacological profile is inferred and unconfirmed [2].

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